Multi-Target Synergy: Opiranserin vs. Single-Target GlyT2 Inhibitors (ALX-1393, ORG 25543)
Opiranserin is a rationally designed dual antagonist of GlyT2 (IC₅₀ = 0.86 μM) and 5-HT2A (IC₅₀ = 1.3 μM), unlike the selective, single-target GlyT2 inhibitors ALX-1393 and ORG 25543 . This dual activity is not incidental but is a core design feature to achieve synergistic analgesia. In contrast, earlier GlyT2 inhibitors such as ORG 25543, despite higher potency at GlyT2 (IC₅₀ = 16 nM), exhibited mechanism-based toxicity due to its irreversible binding mode and are limited by a narrow therapeutic window, preventing clinical development . ALX-1393, while selective for GlyT2, suffers from poor brain permeability, limiting its utility for centrally-mediated pain .
| Evidence Dimension | Target Engagement & Developability Profile |
|---|---|
| Target Compound Data | GlyT2 IC₅₀ = 0.86 μM; 5-HT2A IC₅₀ = 1.3 μM. Reversible dual antagonist. Successfully completed Phase 3 clinical trials. |
| Comparator Or Baseline | ORG 25543: GlyT2 IC₅₀ = 16 nM, 5-HT2A inactive; irreversible inhibitor, caused acute toxicity. ALX-1393: GlyT2 Ki < 1 μM; 5-HT2A inactive; brain-impermeable. |
| Quantified Difference | Opiranserin uniquely combines moderate-potency GlyT2 antagonism with 5-HT2A antagonism. ORG 25543 is >50-fold more potent at GlyT2 but lacks 5-HT2A activity and is clinically unusable due to toxicity. |
| Conditions | In vitro radioligand binding and functional assays for GlyT2 and 5-HT2A; in vivo rodent models and clinical development outcomes. |
Why This Matters
For procurement, Opiranserin represents the only clinically validated, multi-target analgesic in this class; single-target GlyT2 inhibitors are unsuitable for translational pain research due to poor developability.
